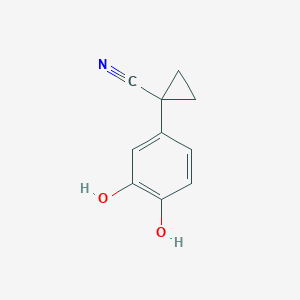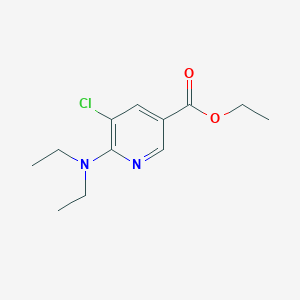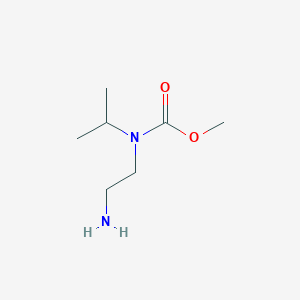
Methyl 2-aminoethyl(isopropyl)carbamate
Übersicht
Beschreibung
“Methyl 2-aminoethyl(isopropyl)carbamate” is a chemical compound with the molecular formula C7H16N2O2 . It has a molecular weight of 160.214 .
Synthesis Analysis
The synthesis of carbamates, such as “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This process is efficient and offers mild reaction conditions . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method enables the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be involved in the synthesis of carbamates through a three-component coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3 . Its boiling point is 220.8±19.0 °C at 760 mmHg . The flash point is 87.3±21.5 °C .Wissenschaftliche Forschungsanwendungen
1. Antitumor and Antifilarial Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and methyl 4-(isothiocyanatomethyl)selenazole-2-carbamate, synthesized from 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, have demonstrated potential as antitumor and antifilarial agents. Specifically, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant activity against leukemia L1210 cells and in vivo antifilarial activity against Acanthocheilonema viteae in jirds (Kumar et al., 1993).
2. Mitotic Effects of Carbamates
Isopropyl N-phenyl carbamate and similar compounds have been identified as mitotic poisons. These carbamates, including ethyl carbamate (urethane) and 2, 3-dichloroallyl diisopropyl thiolcarbamate (Avadex), inhibit mitosis, a critical process in cell division (Amer, 1965).
3. Deprotection of Carbamates
Carbamates, widely used for the protection of amines, can be deprotected effectively using 2-mercaptoethanol. This method is advantageous over traditional hydrogenolysis or Lewis acid-mediated deprotection, especially for substrates sensitive to these methods (Scattolin et al., 2022).
4. Carbamate Formation in AMP-CO2-H2O System
In studies involving the formation of carbamates in the AMP-CO2-H2O system, carbamate formation showed weak temperature dependence, and its stability constant was estimated using NMR spectroscopy. This research is crucial in understanding carbamate formation in various chemical processes (Ciftja et al., 2014).
5. Carbamates as Tissue Exchange Inducers
Carbamates like ethyl, isopropyl, and methyl esters of carbamic acid have been examined for their ability to induce sister chromatid exchanges (SCEs) in various tissues. These studies help understand the genetic impacts of carbamates and their potential carcinogenic activities (Cheng et al., 1981).
6. Bactericidal Properties of Carbamates
Propyl and isopropyl carbamate have shown potent bacteriostatic and bactericidal properties against various gram-negative and gram-positive organisms. These findings expand the potential use of carbamates in antibacterial applications (Weinstein, 1946).
Zukünftige Richtungen
“Methyl 2-aminoethyl(isopropyl)carbamate” has been used in the preparation of ultra-stiff, strong, and tough hydrogels by constructing a network with dense, small but strong hydrophobic associations . This suggests potential future applications in the development of load-bearing materials .
Relevant Papers One relevant paper discusses the use of “this compound” in the preparation of ultra-stiff, strong, and tough hydrogels . The hydrogels show comprehensive mechanical performance and display good self-recovery and fatigue resistance due to dynamic cross-links . These hydrogels show great potential as load-bearing materials in many fields .
Wirkmechanismus
Target of Action
Methyl 2-aminoethyl(isopropyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines present in biological systems .
Mode of Action
This compound interacts with its targets (amines) by forming a carbamate linkage . This linkage is stable and can protect the amine group from unwanted reactions during the synthesis of peptides . The carbamate linkage can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in peptide synthesis . By protecting amines, it prevents them from reacting prematurely or undesirably during the synthesis process . This allows for the controlled formation of peptide bonds, which are crucial for the structure and function of proteins .
Pharmacokinetics
The pharmacokinetics of this compound, like other carbamates, would largely depend on its specific use and the conditions under which it is applied . As a protecting group in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as the nature of the peptide being synthesized, the reaction conditions, and the methods used for its installation and removal .
Result of Action
The result of the action of this compound is the successful protection of amines during peptide synthesis . This leads to the formation of peptides with the desired sequence and structure .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment . For example, carbamates can be installed and removed under relatively mild conditions, suggesting that they are stable under a range of environmental conditions .
Eigenschaften
IUPAC Name |
methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSRGSVTSBVJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)
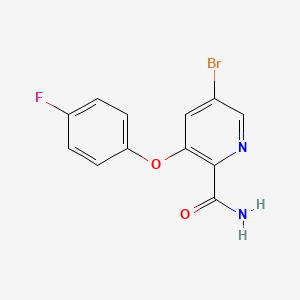
![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
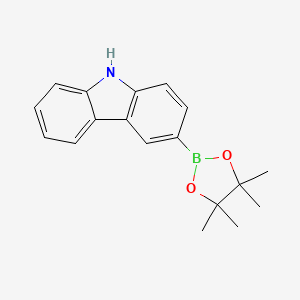
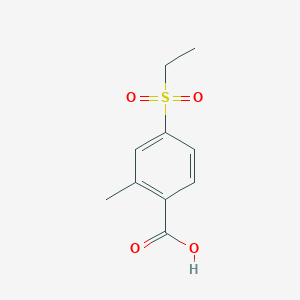

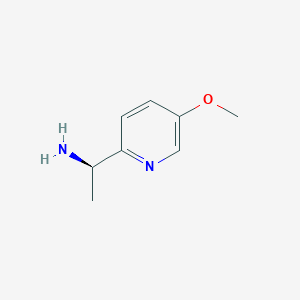
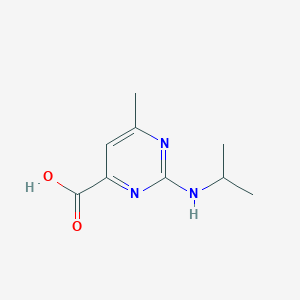

![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)
